molecular formula C9H11NO2S B555665 S-Phenyl-L-cysteine CAS No. 34317-61-8

S-Phenyl-L-cysteine

Cat. No. B555665
CAS RN: 34317-61-8
M. Wt: 197.26 g/mol
InChI Key: XYUBQWNJDIAEES-QMMMGPOBSA-N
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Description

S-Phenyl-L-cysteine is an amino acid with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as 3-(Phenylthio)-L-Alanine and 4-Thia-L-homophenylalanine .


Synthesis Analysis

S-Phenyl-L-cysteine can be synthesized in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .


Molecular Structure Analysis

The molecular structure of S-Phenyl-L-cysteine consists of a phenyl group attached to a cysteine molecule via a sulfur atom . The SMILES string representation of the molecule is NC@@HC(O)=O .


Chemical Reactions Analysis

S-Phenyl-L-cysteine can be synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . It can also be a precursor for the synthesis of S-phenylmercapturic acid, a urinary metabolite of benzene .


Physical And Chemical Properties Analysis

S-Phenyl-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 361.5±37.0 °C at 760 mmHg, and a flash point of 172.4±26.5 °C . It also has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 89 Å2, and a molar volume of 152.6±5.0 cm3 .

Scientific Research Applications

  • Antiretroviral/Protease Inhibitor for HIV : S-Phenyl-L-cysteine has potential as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV). A study by Xu et al. (2019) demonstrated an efficient preparation method for optically active S-Phenyl-L-cysteine using a chemoenzymatic method, which is significant for its potential in HIV treatment (Xu, Zhang, Gao, & Yue, 2019).

  • Cysteine-Selective Fluorescent Probe : Kim et al. (2019) developed a cysteine-selective fluorescent probe based on O-phenyl benzothioate native chemical ligation. This probe demonstrates a high sensitivity and selectivity towards cysteine and can be used for sensing cysteine in cancer cells, contributing to the understanding of cysteine's role in physiological processes (Kim, Moon, Kim, Huh, Kim, Kim, & Kim, 2019).

  • Cysteine in Human Health : Plaza et al. (2018) reviewed the use of the amino acid L-Cysteine in improving human health and treating diseases. Their findings indicate a significant increase in publications on the use of L-Cysteine, highlighting its role in nutraceutical industries and personalized medicine (Plaza, García-Galbis, & Martínez-Espinosa, 2018).

  • Functional Cysteines in Proteomes : Weerapana et al. (2010) described a method for profiling the intrinsic reactivity of cysteine residues in biological systems. This study helps in understanding the diverse biochemical functions of cysteines, including S-Phenyl-L-cysteine, in proteins (Weerapana, Wang, Simon, Richter, Khare, Dillon, Bachovchin, Mowen, Baker, & Cravatt, 2010).

  • L-Cysteine Metabolism and Nutrition : Yin et al. (2016) discussed the important role of L-Cysteine in cellular homeostasis and its implications for nutrition and therapy. This study provides insights into the metabolic pathways of L-cysteine, potentially including derivatives like S-Phenyl-L-cysteine (Yin, Ren, Yang, Duan, Huang, Fang, Li, Li, Yin, Hou, Kim, & Wu, 2016).

  • Matrix Metalloproteinases Inhibitors : Constanze et al. (1997) explored the use of L-cysteine derivatives, including S-Phenyl-L-cysteine, as inhibitors for matrix metalloproteinases (MMPs). This has potential applications in treating diseases involving MMPs (Constanze, Müller, von Roedern, Grams, Nagase, & Moroder, 1997).

  • Carboxypeptidase A Inhibitors : Park and Kim (2002) synthesized a series of cysteine derivatives as inhibitors for carboxypeptidase A, highlighting the potential of S-Phenyl-L-cysteine in this context (Park & Kim, 2002).

  • Leukocyte Metabolism Studies : Weisberger, Suhrland, and Seifter (1956) investigated the role of L-cysteine and its analogues, such as S-Phenyl-L-cysteine, in leukemic leukocytes' metabolism (Weisberger, Suhrland, & Seifter, 1956).

Safety And Hazards

S-Phenyl-L-cysteine is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

properties

IUPAC Name

(2R)-2-amino-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUBQWNJDIAEES-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187882
Record name beta-Phenylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name S-Phenylcysteine
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Product Name

S-Phenyl-L-cysteine

CAS RN

34317-61-8
Record name beta-Phenylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Phenylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
M Rooseboom, NPE Vermeulen, F Durgut… - Chemical research in …, 2002 - ACS Publications
… As shown previously, determination enzyme kinetics could not be carried out accurately for S-phenyl-l-cysteine due to a too low turnover. The higher rate of β-elimination of Te-phenyl-l-…
Number of citations: 60 pubs.acs.org
L Xu, Z Wang, P Mao, J Liu, H Zhang, Q Liu… - Bioresource …, 2013 - Elsevier
… S-phenyl-l-cysteine. Tryptophan synthase could efficiently convert l-serine contained in KHW to S-phenyl-l-cysteine at … 97.1% with a final S-phenyl-l-cysteine concentration of 38.6 g l −1 . …
Number of citations: 12 www.sciencedirect.com
L Xu, X Zhang, G Gao, S Yue - BMC biotechnology, 2019 - Springer
… S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/… In the present study, optically active S-phenyl-L-cysteine was prepared in a highly efficient manner …
Number of citations: 4 link.springer.com
G Marzoni, SW Kaldor, AJ Trippe… - Synthetic …, 1995 - Taylor & Francis
A Convenient, Large Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine Page 1 SYNTHETIC COMMUNICATIONS, 25(16), 2475-2482 (1995) A CONVENIENT, LARGE SCALE …
Number of citations: 8 www.tandfonline.com
R Hanway, A Cavicchioli, B Kaur, J Parsons… - Biomarkers, 2000 - Taylor & Francis
… The product that has so far been monitored is S-phenylL-cysteine (1,SPC) ( gure 2), which is presumed to re ect the dose of the primary electrophilic metabolite benzene oxide in the …
Number of citations: 10 www.tandfonline.com
MD ARMSTRONG, JOYD LEWIS - The Journal of Organic …, 1952 - ACS Publications
… The previously prepared S-phenyl-L-cysteine represents a striking exception to this behavior… in 1% solution in N hydrochloric acid, S-phenyl-L-cysteine shows a specific rotation of +82.0 …
Number of citations: 4 pubs.acs.org
RK Dua, EW Taylor, RS Phillips - Journal of the American …, 1993 - ACS Publications
… (ie, completed within the dead time of the stopped-flow instrument) for S-phenyl-L-cysteine. The observed linear dependence of the apparent rate constant on ligand concentration …
Number of citations: 89 pubs.acs.org
NC Cady, KA McKean, J Behnke, R Kubec, AP Mosier… - PLoS …, 2012 - journals.plos.org
… From our library of compounds, S-phenyl-L-cysteine … infection model, both S-phenyl-L-cysteine sulfoxide and diphenyl … Inhibition of quorum sensing by S-phenyl-L-cysteine sulfoxide …
Number of citations: 227 journals.plos.org
RJS Hickman, BJ Christie, RW Guy… - Australian journal of …, 1985 - CSIRO Publishing
… The melting point values obtained for N-acetyl-S-phenyl-L-cysteine and N-acetylS-(1-naphthy1)-L-cysteine are very similar to those reported in the literature. The two thienyl derivatives …
Number of citations: 73 www.publish.csiro.au
SH Kasper, RP Bonocora, JT Wade… - ACS chemical …, 2016 - ACS Publications
… Because of the structural similarity of compound 7 with kynurenine, as well as its structural similarity to the previously reported KynU inhibitor S-phenyl-l-cysteine S,S-dioxide (Figure 4b)…
Number of citations: 38 pubs.acs.org

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